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molecular formula C10H10BrF3 B8470096 2-Bromo-1-isopropyl-4-(trifluoromethyl)benzene

2-Bromo-1-isopropyl-4-(trifluoromethyl)benzene

Cat. No. B8470096
M. Wt: 267.08 g/mol
InChI Key: KXNKNLIYFMFMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877191

Procedure details

Using the general conditions described by H. Eguchi, H. Kawaguchi, S. Yoshinaga, A. Nishida, T. Nishiguchi, and S. Fujisaki (Bull. Chem. Soc. Jpn.., 1994, 67, 1918-1921), 1,3-dibromo-5,5-dimethylhydantoin (454 mg, 3.18 mmol) was added in one portion to a solution of 4-isopropyl-1-(trifluoromethyl)benzene (500 mg, 2.65 mmol) and trifluoromethanesulfonic acid (0.281 mL, 3.18 mmol) in dichloromethane (5.0 mL). The mixture was stirred in the dark at RT for 3 h. Saturated aqueous sodium bisulfite was added to the reaction mixture until the brown organic layer was decolorized. The mixture was neutralized by the addition saturated aqueous sodium bicarbonate solution (100 mL). The organic layer was separated, dried over sodium sulfate, and evaporated. The crude material was filtered through a column packed with silica gel and eluted with hexane to isolate a mixture containing the title compound.
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.281 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH:12]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1)([CH3:14])[CH3:13].FC(F)(F)S(O)(=O)=O.S(=O)(O)[O-].[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:20]1[CH:19]=[C:18]([C:21]([F:22])([F:23])[F:24])[CH:17]=[CH:16][C:15]=1[CH:12]([CH3:14])[CH3:13] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
454 mg
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.281 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in the dark at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The crude material was filtered through a column
WASH
Type
WASH
Details
eluted with hexane
CUSTOM
Type
CUSTOM
Details
to isolate a mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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